1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
Overview
Description
“1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H12FN3O2 . It is used in the field of pharmaceuticals and drug discovery .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a fluoropyrimidinyl group attached to the piperidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, piperidine derivatives are known to undergo various chemical reactions .Scientific Research Applications
Aurora Kinase Inhibition
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid derivatives have been studied as potential inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells. This suggests potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Deoxycytidine Kinase Inhibitors
The compound has been used in the synthesis of deoxycytidine kinase (dCK) inhibitors. These inhibitors are significant in developing new classes of anticancer agents as dCK is crucial in nucleoside metabolism, which is a target in cancer therapy (Haiming Zhang et al., 2009).
Development of Antibacterial Agents
Derivatives of this compound have been explored in the synthesis of novel antibacterial agents, specifically fluoroquinolones. These compounds show promise in combating bacterial infections, including multidrug-resistant strains (Xiaoguang Huang et al., 2010).
Inhibition of Acetyl-CoA Carboxylase
The compound has been utilized in the synthesis of inhibitors targeting acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. These inhibitors have potential therapeutic applications in diseases related to lipid metabolism (Tomomichi Chonan et al., 2011).
Corrosion Inhibition
Research has also been conducted on the use of piperidine derivatives, including this compound, in corrosion inhibition, particularly for iron. This is crucial for industrial applications where corrosion prevention is essential (S. Kaya et al., 2016).
Safety and Hazards
“1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid” may cause respiratory irritation, serious eye irritation, and skin irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Piperidine derivatives, including “1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry and drug discovery . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines and exploring their potential therapeutic applications .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGZYHVUMZANCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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